(S)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride
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Overview
Description
(S)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is a chiral amine compound characterized by the presence of a fluorinated aromatic ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the fluorinated aromatic precursor.
Chiral Amine Formation: The chiral amine is introduced through asymmetric synthesis, often using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing scalable synthetic routes that ensure high yield and purity.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize efficiency.
Purification: Employing techniques like crystallization, distillation, or chromatography to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The fluorine atoms on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation Products: Imines, nitriles.
Reduction Products: Cyclohexane derivatives.
Substitution Products: Fluorinated aromatic compounds with different substituents.
Scientific Research Applications
(S)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride: The enantiomer of the compound with different stereochemistry.
1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine: The free base form without the hydrochloride salt.
1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanol: A related compound with a hydroxyl group instead of an amine.
Uniqueness
(S)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N.ClH/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13;/h2-5H,14H2,1H3;1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBHILUDLKIQEF-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)C(F)(F)F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C(=CC=C1)C(F)(F)F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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